molecular formula C19H19ClF3N3O2 B4796014 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea

Cat. No. B4796014
M. Wt: 413.8 g/mol
InChI Key: WAFXCPGZBPNRIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

TAK-659 works by irreversibly binding to the active site of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea, thereby inhibiting its activity and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, and an increase in apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a selective effect on B-cells, with minimal impact on other immune cells. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

The advantages of TAK-659 for lab experiments include its potency and selectivity for N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea, as well as its favorable pharmacokinetic profile. The limitations include its irreversible binding to N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea, which may limit its use in certain experimental settings, and the need for further studies to fully understand its potential side effects.

Future Directions

There are several potential future directions for research on TAK-659. These include:
1. Combination therapy with other targeted agents to enhance its anti-tumor activity.
2. Further studies to understand its potential side effects and toxicities.
3. Development of biomarkers to predict response to treatment.
4. Clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies.
5. Investigation of its potential use in other diseases where N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea plays a role, such as autoimmune disorders.
Overall, TAK-659 shows promise as a potential treatment for B-cell malignancies and warrants further investigation.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies. In vitro studies have demonstrated its ability to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[4-(4-morpholinylmethyl)phenyl]urea activity and induce apoptosis in malignant B-cells. In vivo studies using animal models of CLL and NHL have shown significant anti-tumor activity and improved survival rates.

properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O2/c20-16-6-3-14(19(21,22)23)11-17(16)25-18(27)24-15-4-1-13(2-5-15)12-26-7-9-28-10-8-26/h1-6,11H,7-10,12H2,(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFXCPGZBPNRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-[4-(morpholin-4-ylmethyl)phenyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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